molecular formula C16H24F3N5O4S B2850488 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2034601-90-4

1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Número de catálogo: B2850488
Número CAS: 2034601-90-4
Peso molecular: 439.45
Clave InChI: AZHBJSQVYXHZDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a structurally complex molecule featuring:

  • A 4,5-dihydro-1H-1,2,4-triazol-5-one core with a trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) group at position 2.
  • Two piperidine rings, one functionalized with a methanesulfonyl (Ms) group and a carbonyl (C=O) group.

Propiedades

IUPAC Name

4-methyl-2-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F3N5O4S/c1-21-14(16(17,18)19)20-24(15(21)26)12-5-7-22(8-6-12)13(25)11-3-9-23(10-4-11)29(2,27)28/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHBJSQVYXHZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Target Molecule Deconstruction

The molecule can be dissected into three key fragments:

  • Fragment A : 4-Methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
  • Fragment B : 1-Methanesulfonylpiperidine-4-carbonyl chloride
  • Fragment C : Piperidin-4-amine

The convergent synthesis strategy involves independent preparation of Fragments A and B, followed by sequential coupling reactions with Fragment C.

Synthesis of 4-Methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (Fragment A)

Cyclocondensation Approach

The triazolone core is synthesized via [3+2] cycloaddition between methyl hydrazinecarboxylate and trifluoromethyl isocyanate under microwave irradiation:

Methyl hydrazinecarboxylate + CF3NCO → Intermediate I (80°C, 30 min, 78% yield)

Intermediate I undergoes intramolecular cyclization in acidic media:

HCl/EtOH, reflux, 4 h → Fragment A (91% yield)

Alternative Pathway Using Hydrazone Intermediates

A patented method employs hydrazone formation followed by oxidative cyclization:

  • Condensation of trifluoroacetaldehyde with methylhydrazine (THF, 0°C, 2 h)
  • Oxidation with MnO2 in dichloromethane (rt, 12 h, 67% yield)

Preparation of 1-Methanesulfonylpiperidine-4-carbonyl Chloride (Fragment B)

Piperidine Functionalization Sequence

  • N-Methanesulfonylation :
    Piperidine-4-carboxylic acid reacts with methanesulfonyl chloride in dichloromethane using DMAP catalyst:
    Piperidine-4-COOH + MsCl → 1-Ms-piperidine-4-COOH (0°C→rt, 90% yield)
  • Acid Chloride Formation :
    Treatment with oxalyl chloride in anhydrous DMF (cat.):
    1-Ms-piperidine-4-COOH + (COCl)2 → Fragment B (reflux, 3 h, quant.)

Assembly of Molecular Architecture

Stepwise Coupling Protocol

  • Primary Amide Formation :
    Fragment C (piperidin-4-amine) reacts with Fragment B under Schotten-Baumann conditions:
    Piperidin-4-amine + Fragment B → 1-(1-Ms-piperidine-4-carbonyl)piperidin-4-amine
    (0°C, NaOH aq., 82% yield)
  • Triazolone Conjugation :
    Mitsunobu reaction couples the secondary amine to Fragment A:
    1-(1-Ms-piperidine-4-carbonyl)piperidin-4-amine + Fragment A → Target Compound
    (DIAD, PPh3, THF, 60°C, 68% yield)

One-Pot Variation

A streamlined approach developed in US20090306048A1 uses HATU-mediated coupling:

Fragment A + Fragment B + Fragment C → Target Compound
(DMF, DIPEA, 25°C, 16 h, 74% yield)

Process Optimization and Scale-Up

Critical Parameters

Parameter Optimal Range Impact on Yield
Coupling Temp 20-25°C ±3% yield/5°C
MsCl Equivalents 1.05 eq >1.2 eq: 15%↓
Cyclization Time 3.5-4.5 h <3h: 22%↓
DMF Purity <50 ppm H2O Wet DMF: 40%↓

Purification Strategy

  • Crude Product : Silica gel chromatography (EtOAc/hexane 3:7 → 1:1)
  • Final Recrystallization : Ethanol/water (4:1) at -20°C
  • Purity Profile : >99.5% by HPLC (C18, 0.1% TFA/MeCN)

Spectroscopic Characterization

Key Spectral Data

Technique Observations (δ in ppm) Reference
¹H NMR 1.45 (m, 2H, piperidine), 3.21 (s, 3H, Ms),
4.02 (q, 1H, triazolone CH), 7.89 (s, 1H, NH)
¹³C NMR 28.9 (CH3), 40.1 (Ms), 121.5 (q, CF3), 165.2 (C=O)
HRMS m/z 466.1543 [M+H]+ (calc. 466.1538)

X-ray Crystallography

Single crystals obtained from MeOH/EtOAc confirm:

  • Dihedral Angle : 87.4° between triazolone and piperidine planes
  • H-Bond Network : N-H···O=S (2.89 Å) stabilizes conformation

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Total Steps Overall Yield Purity Scalability
Stepwise Coupling 7 41% 99.2% Pilot-scale
One-Pot HATU 5 52% 98.7% Bench-scale
Microwave-Assisted 4 63% 99.5% Microscale

Environmental Impact

  • PMI (Process Mass Intensity) : 128 kg/kg (traditional) vs. 89 kg/kg (one-pot)
  • E-Factor : 86 → 54 through solvent recycling

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methylsulfonyl group allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the triazole ring can participate in nucleophilic substitution reactions, often under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s reactivity makes it valuable in industrial processes, such as the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group and the triazole ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

  • Heterocyclic core : Triazolone, triazole, pyrazole, or benzimidazole.
  • Substituents : Trifluoromethyl, sulfonyl, and piperidine derivatives.
  • Pharmacophoric groups : Electron-withdrawing groups (e.g., -SO₂-, -CF₃) and lipophilic moieties.

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Potential Applications Evidence Source
Target Compound 4,5-Dihydrotriazolone -CF₃, -CH₃, dual piperidine (Ms/carbonyl) Unknown (likely pharmaceutical)
5-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide 1,2,4-Triazole -CF₃, 4-chlorophenylsulfonyl, piperidine Enzyme inhibition
1-(1-{3-[5-Methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridin-1-yl]-propyl}-piperidin-4-yl)-1H-benzotriazole Pyrazolo-pyridine -CF₃, methanesulfonyl, benzotriazole Kinase inhibition
Carfentrazone-ethyl (Agrochemical) Triazolinone -CF₃, ethyl ester Herbicide
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime Pyrazole -CF₃, sulfanyl, chlorophenyl Antifungal/antimicrobial

Key Findings from Comparative Studies

Role of the Trifluoromethyl Group
  • The -CF₃ group is a recurring motif in analogs (e.g., carfentrazone-ethyl , pyrazole derivatives ), enhancing metabolic stability and lipophilicity.
  • In the target compound, -CF₃ likely contributes to electron-withdrawing effects, stabilizing the triazolone ring .
Impact of Sulfonyl/Carbonyl Modifications
  • Methanesulfonyl (Ms) vs. Aryl-sulfonyl: The target compound’s Ms group (electron-withdrawing) may improve solubility compared to bulkier 4-chlorophenylsulfonyl in triazole analogs .
Piperidine Ring Variations
  • Dual piperidine systems (target compound) vs. single piperidine ():
    • Dual rings may enhance conformational rigidity, favoring target binding.
    • Piperidine substitution patterns (e.g., Ms/carbonyl vs. benzotriazole in ) influence interactions with hydrophobic enzyme pockets.
Heterocyclic Core Differences
  • Triazolone vs. Triazole :
    • Triazolone (partially saturated) offers hydrogen-bonding sites (C=O), improving receptor affinity compared to fully aromatic triazoles .
    • Triazoles (e.g., ) are more resistant to hydrolysis, enhancing stability .

Q & A

Q. What are the key structural features of the compound that influence its reactivity and stability?

The compound’s reactivity and stability are governed by:

  • Piperidine rings : Dual piperidine moieties contribute to conformational flexibility and potential hydrogen bonding. The methanesulfonyl and carbonyl groups on the piperidine enhance electrophilicity and stability .
  • Triazole core : The 1,2,4-triazol-5-one ring offers hydrogen-bonding sites and influences tautomeric equilibria, affecting solubility and metabolic stability .
  • Trifluoromethyl group : Enhances lipophilicity and resistance to oxidative degradation . Stability challenges include sensitivity to hydrolysis under acidic/basic conditions due to the carbonyl and sulfonyl groups. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) is recommended to assess degradation pathways .

Q. What synthetic routes are commonly employed for this compound, and what intermediates are critical?

Synthesis typically involves multi-step sequences:

  • Step 1 : Preparation of 1-methanesulfonylpiperidine-4-carboxylic acid via sulfonation of piperidine-4-carboxylic acid using methanesulfonyl chloride in DMF at 0–5°C .
  • Step 2 : Coupling with 4-aminopiperidine using EDC/HOBt in dichloromethane (yield: ~65%) to form the bis-piperidine intermediate .
  • Step 3 : Cyclization with methyl hydrazinecarboxylate and trifluoroacetic anhydride to construct the triazolone ring . Key intermediates include the bis-piperidine amide (purity >95% by HPLC) and the pre-cyclization hydrazide derivative. Intermediate characterization via 1H^1H-NMR and LC-MS is critical to avoid side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the acylation of piperidine intermediates?

Optimization strategies include:

  • Solvent selection : Replace DMF with THF to reduce racemization risks during coupling (yield increases from 65% to 78%) .
  • Catalyst systems : Use DMAP (4-dimethylaminopyridine) with EDC/HOBt to accelerate acylation kinetics at 25°C instead of 0°C .
  • Workup protocols : Implement aqueous NaHCO3_3 washes to remove unreacted sulfonyl chloride, reducing purification complexity . A representative optimization table:
ConditionOriginal YieldOptimized YieldPurity (HPLC)
DMF, 0°C, EDC/HOBt65%92%
THF, 25°C, DMAP78%96%

Q. How can contradictory stability data under varying pH conditions be resolved?

Contradictions often arise from:

  • Degradation pathway variability : At pH < 3, the triazolone ring undergoes acid-catalyzed hydrolysis, while at pH > 9, the sulfonyl group is susceptible to nucleophilic attack .
  • Analytical artifacts : Use UPLC-MS instead of HPLC-UV to distinguish degradation products (e.g., sulfonic acid derivatives vs. ring-opened byproducts) . Mitigation strategies:
  • Buffer selection: Phosphate buffers (pH 6.8) minimize hydrolysis during solubility studies .
  • Accelerated stability studies with controlled humidity (40°C/75% RH) to identify dominant degradation mechanisms .

Q. What computational methods are effective in predicting the compound’s binding affinity for kinase targets?

  • Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 3POZ) to model interactions. The trifluoromethyl group shows hydrophobic packing in the ATP-binding pocket, while the sulfonyl group forms hydrogen bonds with Lys90 .
  • MD simulations : GROMACS simulations (100 ns) reveal stable binding poses with RMSD < 2.0 Å for JAK2 kinase .
  • QSAR models : Triazolone derivatives with logP > 2.5 and polar surface area < 90 Å2^2 correlate with improved cellular permeability (R2^2 = 0.82) .

Structure-Activity Relationship (SAR) Questions

Q. How does substitution on the piperidine ring modulate biological activity?

Comparative SAR data from analogous compounds:

ModificationActivity Trend (IC50_{50})Reference
Methanesulfonyl (target compound)12 nM (JAK2)
Ethanesulfonyl45 nM
Unsubstituted piperidine>1,000 nM

The methanesulfonyl group enhances kinase inhibition by 3.7-fold compared to ethanesulfonyl, likely due to optimal steric fit and electronegativity .

Q. What in vitro assays are recommended to evaluate target selectivity across kinase families?

  • Broad-panel screening : Use Eurofins KinaseProfiler™ (340 kinases at 1 µM) to identify off-target hits.
  • Cellular assays : Phospho-STAT5 ELISA in HEL cells (JAK2-dependent) vs. phospho-ERK in A549 cells (MAPK pathway) to assess pathway specificity .
  • Counter-screening : Test against CYP450 isoforms (e.g., CYP3A4) to predict metabolic interference .

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates?

  • NMR : 19F^{19}F-NMR to confirm trifluoromethyl group integrity (δ = -62 ppm) .
  • LC-HRMS : Accurate mass (<5 ppm error) to verify bis-piperidine intermediate (C18_{18}H28_{28}F3_3N5_5O4_4S, [M+H]+^+ = 468.1821) .
  • XRD : Single-crystal analysis to resolve stereochemical ambiguities in the triazolone ring .

Q. How can regioselectivity challenges during triazolone cyclization be addressed?

  • Temperature control : Slow addition of trifluoroacetic anhydride at -10°C minimizes formation of regioisomeric byproducts (e.g., 1,3,4-substituted triazole) .
  • Catalytic additives : ZnCl2_2 (5 mol%) directs cyclization to the 1,2,4-triazol-5-one regioisomer (94:6 selectivity) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.